1-(4-Nitrophenyl)propane-1,2,3-triol
Overview
Description
1-(4-Nitrophenyl)propane-1,2,3-triol is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a propane-1,2,3-triol backbone. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemical products .
Mechanism of Action
Target of Action
It has been found that similar compounds have shown antimicrobial activities , suggesting that it may target microbial cells.
Mode of Action
Given its structural similarity to other antimicrobial compounds, it may interact with microbial cells, leading to their destruction or inhibition .
Result of Action
Based on its potential antimicrobial activity , it may lead to the destruction or inhibition of microbial cells.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol typically involves the reaction of 4-nitrobenzaldehyde with glycerol under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-(4-Nitrophenyl)propane-1,2,3-triol undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Nitrophenyl)propane-1,2,3-triol has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Comparison with Similar Compounds
1-(4-Nitrophenyl)propane-1,2,3-triol can be compared with other similar compounds such as:
1-(4-Aminophenyl)propane-1,2,3-triol: This compound is formed by the reduction of the nitro group in this compound and exhibits different chemical and biological properties.
1-(4-Methoxyphenyl)propane-1,2,3-triol: The presence of a methoxy group instead of a nitro group results in altered reactivity and applications.
1-(4-Chlorophenyl)propane-1,2,3-triol:
Properties
IUPAC Name |
1-(4-nitrophenyl)propane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-5-8(12)9(13)6-1-3-7(4-2-6)10(14)15/h1-4,8-9,11-13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZVZBIQZKBWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944693 | |
Record name | 1-(4-Nitrophenyl)propane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-68-3, 41204-85-7 | |
Record name | 1-(4-Nitrophenyl)-1,2,3-propanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2207-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Nitrophenyl)glycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041204857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Nitrophenyl)propane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-nitrophenyl)glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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